REACTION_CXSMILES
|
[OH:1][C@H](CCC1C=CC(F)=CC=1)CC(SCCNC(=O)CCNC(=O)[C@H](O)C(C)(C)COP(O)(=O)OP(O)(=O)OC[C@H]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1OP(O)(O)=O)=O.[OH:63][C@H:64]([CH2:116][CH2:117][O:118][C:119]1[CH:124]=[CH:123][CH:122]=[CH:121][CH:120]=1)[CH2:65][C:66](SCCNC(=O)CCNC(=O)[C@H](O)C(C)(C)COP(O)(=O)OP(O)(=O)OC[C@H]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1OP(O)(O)=O)=[O:67]>>[OH:63][CH:64]([CH2:116][CH2:117][O:118][C:119]1[CH:124]=[CH:123][CH:122]=[CH:121][CH:120]=1)[CH2:65][C:66]([OH:67])=[O:1]
|
Name
|
(R)-3-hydroxy-5-(4-fluorophenyl) valeryl CoA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[C@@H](CC(=O)SCCNC(CCNC([C@@H](C(COP(OP(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)OP(=O)(O)O)(=O)O)(=O)O)(C)C)O)=O)=O)CCC1=CC=C(C=C1)F
|
Name
|
(R)-3-hydroxy-5-phenoxyvaleryl CoA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[C@@H](CC(=O)SCCNC(CCNC([C@@H](C(COP(OP(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)OP(=O)(O)O)(=O)O)(=O)O)(C)C)O)=O)=O)CCOC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at a final concentration of 5 mM
|
Type
|
CUSTOM
|
Details
|
prepared by the method
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(=O)O)CCOC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |